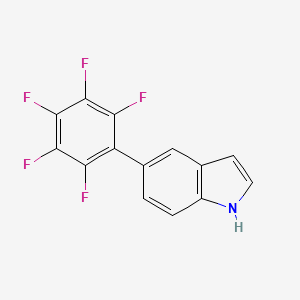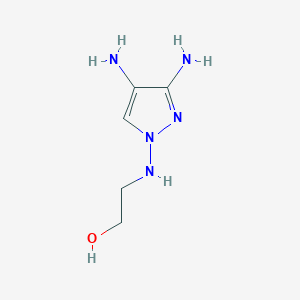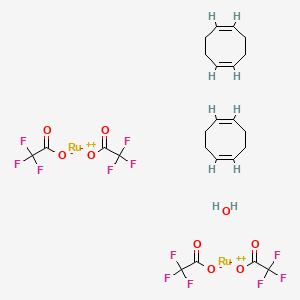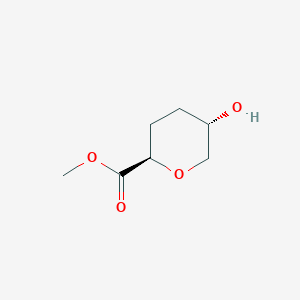
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a phenyl group, and a thiazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenyl group and the thiazole ring. Common reagents used in these reactions include various halogenated compounds, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application, such as its use in drug development or as a research tool.
類似化合物との比較
Similar Compounds
- 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline
- {5-Chloro-2-[(6-chloro-3-ethyl-4-phenylquinolin-2-yl)amino]phenyl}(phenyl)methanone
Uniqueness
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is unique due to its specific combination of functional groups and structural features The presence of the quinoline, phenyl, and thiazole moieties in a single molecule provides a distinct set of chemical and biological properties that may not be found in other similar compounds
特性
分子式 |
C26H23N3S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
4-ethyl-N-[4-(4-phenylquinolin-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C26H23N3S/c1-2-20-17-30-26(27-20)28-21-14-12-19(13-15-21)25-16-23(18-8-4-3-5-9-18)22-10-6-7-11-24(22)29-25/h3-16,20H,2,17H2,1H3,(H,27,28) |
InChIキー |
IMGOBPRWCTWDJB-UHFFFAOYSA-N |
正規SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)


![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)






![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)
